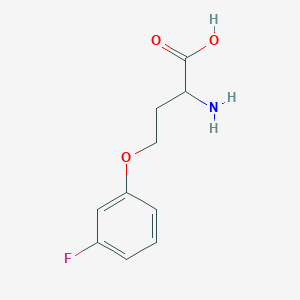

o-(3-Fluorophenyl)homoserine

Description

Contextualization of Non-Canonical Amino Acid Derivatives in Chemical Biology

Proteins, the workhorses of the cell, are polymers constructed from a limited alphabet of 20 canonical amino acids. This inherent limitation restricts the chemical functionalities available for proteins to perform their diverse roles in catalysis, transport, and regulation. Non-canonical amino acids (ncAAs), also known as unnatural or non-proteinogenic amino acids, are derivatives of their canonical counterparts that are not naturally encoded in the genetic code of most organisms. nih.gov

The introduction of ncAAs into proteins allows researchers to install novel chemical groups, such as fluoro, keto, azido, or alkynyl moieties. nih.gov This "genetic code expansion" has become a cornerstone of chemical biology, enabling the creation of proteins with enhanced stability, altered enzymatic activity, or novel functions. mdpi.com Fluorinated amino acids, in particular, are highly valued due to the unique properties of the fluorine atom, including its high electronegativity, small size, and the strength of the carbon-fluorine bond. These characteristics can subtly but powerfully influence protein folding, stability, and interactions. nih.govnih.gov

Rationale for the Investigation of o-(3-Fluorophenyl)homoserine

The specific academic interest in a compound like this compound is driven by the strategic combination of its constituent parts: the homoserine backbone and the 3-fluorophenyl side chain.

Homoserine as a Scaffold: Homoserine is a naturally occurring α-amino acid that differs from the canonical amino acid serine by an additional methylene (B1212753) (-CH2-) group in its side chain. wikipedia.org It is a key intermediate in the biosynthesis of essential amino acids like methionine and threonine. wikipedia.orgnih.gov Its utility as a scaffold in ncAAs allows for the introduction of various functional groups at a position slightly extended from the peptide backbone compared to serine or cysteine, offering different spatial orientations for probing protein structure and function.

The 3-Fluorophenyl Moiety as a Probe: The incorporation of a fluorinated phenyl group provides several advantages for academic research.

Biophysical Probe: The fluorine atom, specifically the ¹⁹F isotope, is an excellent nuclear magnetic resonance (NMR) probe. Its presence in a protein provides a sensitive and specific signal for studying protein dynamics, conformational changes, and ligand binding without interference from other atoms in the protein.

Modulation of Interactions: The highly electronegative fluorine atom can alter the electronic properties of the phenyl ring. This can influence crucial non-covalent interactions, such as cation-π, π-π stacking, and hydrogen bonding, which are critical for protein-protein or protein-ligand recognition. nih.govscispace.com Studies on other fluorinated analogs have shown that such modifications can lead to enhanced binding affinity or altered stability. nih.gov

Metabolic Stability: The strength of the carbon-fluorine bond can increase resistance to metabolic degradation, a property that is particularly useful in the design of more stable therapeutic peptides and proteins. rsc.org

The "meta" (3-position) placement of the fluorine atom on the phenyl ring is also deliberate, as it creates a distinct electronic and steric profile compared to ortho- or para-substituted analogs, allowing for a fine-tuned approach to modulating molecular interactions.

Overview of Research Scope and Methodological Paradigms

The investigation of this compound and similar ncAAs typically follows a well-established methodological paradigm in chemical biology.

Synthesis: The initial step involves the chemical synthesis of the ncAA. Organic synthesis routes are designed to produce the amino acid with high purity and in the correct stereoisomeric form (typically the L-form for ribosomal incorporation). cam.ac.uk

Incorporation into Proteins: The primary goal is to site-specifically incorporate the ncAA into a target protein. Several powerful techniques have been developed for this purpose:

Genetic Code Expansion: This is the most common method and relies on the use of an "orthogonal" aminoacyl-tRNA synthetase/tRNA pair. nih.govfrontiersin.org This engineered pair functions independently of the host cell's own machinery and is designed to uniquely recognize the ncAA (e.g., this compound) and a specific, reassigned codon (often the amber stop codon, UAG) in the messenger RNA. mdpi.comnih.gov

Cell-Free Protein Synthesis (CFPS): CFPS systems provide an open environment that allows for the direct addition of the ncAA and its translational machinery, bypassing the need to transport the ncAA across a cell membrane. This method offers high efficiency and flexibility for incorporating a wide variety of ncAAs. frontiersin.org

Global Replacement: In some cases, an ncAA that is structurally very similar to a canonical amino acid can be incorporated globally by providing it in the growth media of an auxotrophic bacterial strain that cannot synthesize the corresponding canonical amino acid. nih.gov

Analysis and Application: Once the protein is successfully modified with the ncAA, researchers employ a range of biophysical and biochemical techniques to study the impact of the modification. These include NMR spectroscopy to probe the local environment of the fluorine atom, X-ray crystallography to determine high-resolution structural changes, and various functional assays to measure changes in enzymatic activity, binding affinity, or protein stability. nih.gov

The ultimate scope of this research is to use ncAAs like this compound as tools to gain deeper insights into biological mechanisms at the molecular level and to engineer proteins with novel and useful properties for applications in medicine and biotechnology.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | (2S)-2-amino-4-(3-fluorophenoxy)butanoic acid |

| Molecular Formula | C₁₀H₁₂FNO₃ |

| Molecular Weight | 213.21 g/mol |

| Canonical SMILES | C1=CC(=CC(=C1)F)OCCC@@HN |

| Structure | Inferred from name |

Note: Data is based on the chemical structure and may be computationally derived in the absence of comprehensive experimental validation in published literature.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H12FNO3 |

|---|---|

Molecular Weight |

213.21 g/mol |

IUPAC Name |

2-amino-4-(3-fluorophenoxy)butanoic acid |

InChI |

InChI=1S/C10H12FNO3/c11-7-2-1-3-8(6-7)15-5-4-9(12)10(13)14/h1-3,6,9H,4-5,12H2,(H,13,14) |

InChI Key |

NQROOORONRCEME-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)F)OCCC(C(=O)O)N |

Origin of Product |

United States |

Synthetic Methodologies for O 3 Fluorophenyl Homoserine

Retrosynthetic Analysis of o-(3-Fluorophenyl)homoserine

Retrosynthetic analysis is a powerful tool for devising a synthetic plan by deconstructing the target molecule into simpler, commercially available starting materials. deanfrancispress.comleah4sci.comuclouvain.bedokumen.pubkccollege.ac.in For this compound, the primary disconnection occurs at the ether linkage, separating the homoserine backbone from the 3-fluorophenyl group. This leads to two key synthons: a protected homoserine derivative with a reactive hydroxyl group and a reactive form of 3-fluorophenol.

A further disconnection of the homoserine backbone reveals its constituent parts: a four-carbon chain with amino and hydroxyl functionalities. This suggests starting materials such as aspartic acid, methionine, or other chiral precursors that can be elaborated to form the desired α-amino-γ-hydroxybutanoic acid structure. The stereochemistry at the α-carbon is a critical consideration throughout the synthesis.

Classical and Contemporary Approaches to Homoserine Backbone Synthesis

The synthesis of the homoserine backbone is a well-established area of organic chemistry, with numerous methods available to control the stereochemistry and protect the reactive functional groups.

Stereocontrolled Approaches to the α-Amino-γ-Hydroxybutanoic Acid Moiety

Achieving the correct stereochemistry at the α-carbon is paramount in the synthesis of amino acid derivatives. Several strategies have been developed to ensure high stereocontrol:

From Chiral Precursors: A common and effective approach is to start with a readily available chiral amino acid, such as L-aspartic acid or L-methionine. researchgate.netnih.govresearchgate.netresearchgate.net For instance, L-aspartic acid can be converted to homoserine through reduction of the side-chain carboxylic acid. Similarly, L-methionine can be transformed into homoserine lactone, which serves as a key intermediate. researchgate.netresearchgate.net

Asymmetric Synthesis: Methods such as asymmetric aldol (B89426) reactions can be employed to construct the carbon skeleton with the desired stereochemistry. escholarship.org Chiral auxiliaries can be used to direct the stereochemical outcome of key bond-forming reactions. google.com

Enzymatic Resolutions and Transformations: Biocatalysis offers a powerful tool for stereoselective synthesis. Enzymes can be used to resolve racemic mixtures of homoserine derivatives or to catalyze key transformations with high enantioselectivity. researchgate.netcsic.esacs.orgcsic.es

The choice of method often depends on the desired scale of the synthesis, the availability of starting materials, and the required level of stereopurity.

Protecting Group Strategies for Homoserine Precursors

The presence of both an amino and a hydroxyl group in homoserine necessitates the use of protecting groups to prevent unwanted side reactions during synthesis. creative-peptides.compeptide.comiris-biotech.deorganic-chemistry.org The selection of protecting groups is guided by the principle of orthogonality, meaning that each protecting group can be removed under specific conditions without affecting the others. iris-biotech.deorganic-chemistry.org

| Functional Group | Common Protecting Groups | Deprotection Conditions |

| α-Amino Group | Boc (tert-Butoxycarbonyl) | Acidic conditions (e.g., TFA) creative-peptides.com |

| Fmoc (9-Fluorenylmethyloxycarbonyl) | Basic conditions (e.g., piperidine) creative-peptides.com | |

| Z (Benzyloxycarbonyl) | Hydrogenolysis (H₂/Pd) or strong acid creative-peptides.com | |

| Trityl (Trt) | Mildly acidic conditions researchgate.net | |

| γ-Hydroxyl Group | Benzyl (Bn) | Hydrogenolysis (H₂/Pd) |

| tert-Butyl (tBu) | Acidic conditions (e.g., TFA) iris-biotech.de | |

| Silyl ethers (e.g., TBDMS) | Fluoride ions (e.g., TBAF) |

The choice of protecting groups is critical and must be compatible with the subsequent reaction conditions for installing the 3-fluorophenyl moiety. For example, if a base-catalyzed etherification is planned, an acid-labile protecting group for the amino function like Boc would be appropriate.

Installation of the 3-Fluorophenyl Moiety in this compound

The formation of the ether linkage between the homoserine backbone and the 3-fluorophenyl group is a key step in the synthesis. This can be achieved through classical etherification methods or more modern transition-metal-catalyzed cross-coupling reactions.

Etherification Methodologies

The Williamson ether synthesis and its variations are the most common methods for forming the aryl ether bond. This typically involves the reaction of a deprotonated homoserine hydroxyl group (an alkoxide) with an activated 3-fluorophenyl derivative.

Williamson Ether Synthesis: A protected homoserine derivative with a free hydroxyl group is treated with a strong base (e.g., sodium hydride) to generate the alkoxide. This is then reacted with a 3-fluorophenyl halide (e.g., 3-fluorobromobenzene) to form the ether.

Mitsunobu Reaction: This reaction allows for the formation of the ether under milder, neutral conditions. It involves the reaction of the protected homoserine, 3-fluorophenol, and a reagent system typically consisting of a phosphine (B1218219) (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate).

Transition-Metal-Catalyzed Cross-Coupling Strategies

In recent years, transition-metal-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of carbon-heteroatom bonds, including aryl ethers. eie.grsioc-journal.cnnih.govustc.edu.cnrsc.org Palladium and copper-based catalysts are commonly employed for this purpose.

Buchwald-Hartwig Amination Analogue for Etherification: While originally developed for C-N bond formation, the Buchwald-Hartwig reaction conditions can be adapted for C-O bond formation. ustc.edu.cn This would involve the coupling of a protected homoserine with a 3-fluorophenyl halide or triflate in the presence of a palladium catalyst, a suitable ligand (e.g., a biarylphosphine), and a base.

Ullmann Condensation: This classical copper-catalyzed reaction can be used to couple an alcohol with an aryl halide. ustc.edu.cn Modern variations of the Ullmann reaction often use ligands to improve catalyst performance and allow for milder reaction conditions.

These transition-metal-catalyzed methods can offer advantages in terms of substrate scope and functional group tolerance compared to classical methods.

Biochemical and Mechanistic Investigations of O 3 Fluorophenyl Homoserine

Interaction with Biosynthetic Pathways

The introduction of o-(3-Fluorophenyl)homoserine into a biological system would likely lead to its interaction with pathways responsible for the biosynthesis of proteins, primarily through its recognition by enzymes that handle structurally similar endogenous amino acids.

Aminoacyl-tRNA synthetases (aaRS) are essential enzymes that catalyze the attachment of amino acids to their corresponding tRNA molecules, a critical step in protein synthesis. These enzymes are highly specific, but they can sometimes recognize and process analogs of their natural substrates. The structure of this compound suggests it would most likely be recognized by methionyl-tRNA synthetase (MetRS) or other synthetases that bind to amino acids with similar side chains.

The recognition process within the active site of an aaRS is a two-step reaction. First, the amino acid is activated with ATP to form an aminoacyl-adenylate intermediate. Subsequently, the activated amino acid is transferred to the 3' end of its cognate tRNA. The specificity of this process is maintained by the unique architecture of the active site of each aaRS, which accommodates the specific size, shape, and chemical properties of its corresponding amino acid. It is plausible that the fluorophenyl group of this compound could fit into the hydrophobic binding pocket of MetRS, which normally accommodates the methyl group of methionine.

Should this compound be recognized by an aminoacyl-tRNA synthetase, it would likely act as a competitive inhibitor to the enzyme's natural substrate, such as methionine in the case of MetRS. Competitive inhibition occurs when an inhibitor molecule, which resembles the substrate, binds to the active site of the enzyme, thereby preventing the substrate from binding.

The effectiveness of a competitive inhibitor is quantified by its inhibition constant (Ki), which represents the concentration of inhibitor required to reduce the enzyme's activity by half. In a typical competitive inhibition scenario, the maximum reaction rate (Vmax) remains unchanged, but the Michaelis constant (Km) increases, indicating that a higher concentration of the substrate is needed to achieve the same reaction velocity. While specific kinetic data for this compound is not available, studies with other amino acid analogs have demonstrated this competitive behavior.

Table 1: Theoretical Kinetic Parameters of an Aminoacyl-tRNA Synthetase in the Presence of a Competitive Inhibitor like this compound

| Inhibitor Concentration | Apparent Km | Vmax |

| None | Km | Vmax |

| Low | > Km | Vmax |

| High | >> Km | Vmax |

This table illustrates the expected qualitative changes in kinetic parameters for an enzyme subject to competitive inhibition. Actual values for this compound would require experimental determination.

Enzymatic Transformations of this compound

Beyond its potential incorporation into proteins, this compound could also be a substrate for various catabolic enzymes that act on amino acids.

The catabolism of amino acids involves a diverse range of enzymes, including transaminases, dehydrogenases, and oxidases. Homoserine itself is an intermediate in the biosynthesis of threonine, methionine, and isoleucine. Enzymes involved in homoserine metabolism, such as homoserine dehydrogenase, catalyze the reversible conversion of L-aspartate-β-semialdehyde to L-homoserine.

The specificity of these catabolic enzymes for this compound would depend on how the fluorophenyl group affects its binding to the active site. The fluorine atom is an electron-withdrawing group, which could influence the reactivity of the molecule. The bulky phenyl group would also need to be accommodated within the enzyme's active site. Without experimental data, it is difficult to predict whether this compound would be a substrate, an inhibitor, or not interact at all with these enzymes.

If this compound were to be metabolized, the resulting products would depend on the type of enzymatic reaction. For example, a transaminase would likely convert it to the corresponding α-keto acid. A dehydrogenase might oxidize the hydroxyl group. The identification and characterization of such metabolites would require techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Molecular Recognition and Binding Studies of this compound

Molecular recognition is the specific interaction between two or more molecules through non-covalent bonds. In a biological context, this governs processes like an enzyme binding its substrate or a receptor binding its ligand. The study of how this compound is recognized by and binds to biological macromolecules is crucial for understanding its potential effects.

Techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling are often used to study these interactions at the atomic level. Such studies could reveal the specific amino acid residues in an enzyme's active site that interact with the fluorophenyl group, the amide group, and the carboxyl group of this compound. The fluorine atom, with its high electronegativity, could participate in specific interactions, such as hydrogen bonding or dipole-dipole interactions, which could influence the binding affinity and specificity. While detailed binding studies for this compound are not currently in the public domain, the principles of molecular recognition suggest that its unique structural features would lead to specific binding characteristics.

Protein-Ligand Interaction Profiling (e.g., recombinant protein systems)

The introduction of fluorinated amino acids into proteins is a powerful technique for studying protein structure, function, and interactions. nih.govwalshmedicalmedia.comresearchgate.net The fluorine atom serves as a sensitive NMR probe (¹⁹F NMR) to detect conformational changes and ligand binding events. nih.gov In principle, this compound could be incorporated into a protein, and changes in the ¹⁹F NMR spectrum upon the introduction of a potential ligand could indicate a direct interaction. However, no studies have been published that specifically profile the interaction of any protein with this compound using recombinant protein systems. General approaches to studying protein-ligand interactions often involve techniques like isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), or NMR spectroscopy to determine binding affinities and kinetics. For fluorinated analogs, ¹⁹F NMR is particularly advantageous due to the lack of background signal in biological samples. researchgate.net

Receptor Binding Assays (e.g., competitive binding studies in isolated systems)

Receptor binding assays are crucial for determining the affinity and selectivity of a ligand for its target receptor. walshmedicalmedia.com In a typical competitive binding assay, a radiolabeled or fluorescently labeled ligand with known affinity for a receptor is used. The ability of an unlabeled compound, such as this compound, to displace the labeled ligand is measured, allowing for the determination of its inhibitory constant (Ki). The incorporation of fluorine into a molecule can influence its binding affinity to a receptor. walshmedicalmedia.com Despite the existence of these well-established assay formats, there are no publicly available reports of receptor binding assays having been performed with this compound.

Unnatural Amino Acid Incorporation Studies

The incorporation of unnatural amino acids (UAAs) into proteins is a key technology in protein engineering and synthetic biology. plos.orgnih.gov This is typically achieved by engineering an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes the UAA and incorporates it in response to a specific codon, often a stop codon like amber (UAG). plos.org

Cell-Free Protein Synthesis Systems Utilizing this compound

Cell-free protein synthesis (CFPS) systems are in vitro platforms that allow for the rapid production of proteins and are particularly well-suited for the incorporation of UAAs. nih.govnih.govopenaccessjournals.com These systems provide an open environment where the concentrations of components, including the UAA and the orthogonal translation machinery, can be easily manipulated. While CFPS has been used to incorporate a wide variety of fluorinated amino acids into proteins, there are no specific studies documenting the use of this compound in any cell-free synthesis system. nih.govjmb.or.kr

Genetic Code Expansion Strategies for this compound Integration

Genetic code expansion allows for the site-specific incorporation of UAAs into proteins in living cells. plos.orgnih.gov This powerful technique would, in principle, enable the production of proteins containing this compound at specific sites, allowing for detailed structure-function studies. The development of such a system would require the evolution of an aminoacyl-tRNA synthetase that is specific for this compound and does not cross-react with endogenous amino acids. Currently, no such engineered synthetase for this compound has been reported in the scientific literature.

Exploration of this compound in Model Biological Systems for Mechanistic Elucidation

The introduction of UAAs into proteins within model organisms can provide valuable insights into biological mechanisms. Homoserine and its analogs are known to have various biological activities and can be intermediates in metabolic pathways. acs.orgacs.orgnih.gov The fluorinated analog, this compound, could potentially be used to probe enzymatic mechanisms or metabolic pathways. For instance, it could act as a competitive inhibitor or a substrate for enzymes that process homoserine or related molecules. nih.govjst.go.jpnih.govfrontiersin.org However, no studies have been published that describe the use of this compound in any model biological system to elucidate its mechanism of action.

Advanced Structural and Computational Analyses of O 3 Fluorophenyl Homoserine

Spectroscopic Characterization for Conformational Analysis

Spectroscopic methods are instrumental in elucidating the three-dimensional structure and conformational preferences of molecules in solution. For a chiral, flexible molecule like o-(3-Fluorophenyl)homoserine, a combination of NMR, vibrational, and chiroptical spectroscopy would provide a comprehensive understanding of its structure.

Multidimensional NMR Spectroscopy (e.g., NOESY, ROESY for spatial relationships)

Multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the connectivity and spatial arrangement of atoms within a molecule. plos.orgorganicchemistrydata.org For this compound, experiments like COSY (Correlation Spectroscopy) would confirm the through-bond proton-proton couplings, establishing the spin systems of the homoserine backbone and the fluorophenyl ring. researchgate.net

To probe the spatial relationships and preferred conformation, two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) would be critical. umich.edumdpi.com These experiments detect through-space interactions between protons that are close to each other, typically within 5 Å. umich.edu By analyzing the cross-peaks in a NOESY or ROESY spectrum, it would be possible to determine the relative orientation of the 3-fluorophenyl group with respect to the homoserine backbone. For instance, NOEs between the aromatic protons and the protons of the homoserine chain would indicate a folded or compact conformation. The choice between NOESY and ROESY would depend on the molecular weight of the compound; for smaller molecules, ROESY can be more effective in circumventing issues like zero-crossing of the NOE. acs.org

A hypothetical NOESY/ROESY data table for a specific conformer of this compound would look like this:

Interactive Table: Hypothetical NOESY/ROESY Correlations for this compound

| Proton 1 | Proton 2 | Expected Correlation | Implied Proximity |

| Aromatic H (ortho to ether) | Homoserine CH2 (adjacent to ether) | Strong | Indicates a folded conformation where the phenyl ring is close to the homoserine side chain. |

| Aromatic H (meta to ether) | Homoserine CH (alpha) | Weak to Medium | Suggests a specific rotational preference of the phenyl ring. |

| Homoserine CH (alpha) | Homoserine CH2 (gamma) | Strong | Confirms the local backbone conformation. |

Vibrational Spectroscopy for Bond Analysis (e.g., Raman, FTIR)

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the bonding and functional groups within a molecule. researchgate.netrenishaw.com These techniques are complementary, as the selection rules for IR absorption and Raman scattering are different. jascoinc.com

For this compound, FTIR and Raman spectra would exhibit characteristic bands for the various functional groups:

O-H and N-H stretching: Broad bands in the high-frequency region (around 3200-3500 cm⁻¹) would indicate the presence of the hydroxyl and amino groups and their involvement in hydrogen bonding. researchgate.net

C=O stretching: A strong absorption in the FTIR spectrum around 1700-1750 cm⁻¹ would be characteristic of the carboxylic acid carbonyl group.

C-F stretching: A strong band, typically in the 1000-1400 cm⁻¹ region, would confirm the presence of the carbon-fluorine bond. researchgate.net

Aromatic C-C stretching: Bands in the 1450-1600 cm⁻¹ region would be indicative of the phenyl ring. jascoinc.com

Analysis of the precise peak positions and shapes can offer insights into the molecular environment and intermolecular interactions, such as hydrogen bonding, which influence the conformational stability. googleapis.com

Interactive Table: Expected Vibrational Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| -COOH | C=O stretch | ~1720 | FTIR (strong) |

| -OH (hydroxyl & carboxyl) | O-H stretch | ~3300 (broad) | FTIR (strong) |

| -NH2 | N-H stretch | ~3400 | FTIR (medium) |

| Phenyl Ring | C=C stretch | ~1600, ~1475 | Raman (strong), FTIR (medium) |

| C-F | C-F stretch | ~1250 | FTIR (strong) |

| C-O | C-O stretch | ~1100-1200 | FTIR (strong) |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Confirmation

Circular Dichroism (CD) spectroscopy is a powerful technique for confirming the stereochemistry of chiral molecules. jascoinc.com It measures the differential absorption of left- and right-circularly polarized light. rsc.org Since this compound is a chiral molecule (assuming it is one of the enantiomers, e.g., the L-form), it would exhibit a characteristic CD spectrum.

Crystallographic Studies

While spectroscopic methods provide information about the structure in solution, X-ray crystallography reveals the precise three-dimensional arrangement of atoms in the solid state.

Single-Crystal X-ray Diffraction of this compound

Obtaining a suitable single crystal of this compound would allow for its structure to be determined with high precision using single-crystal X-ray diffraction. nih.govresearchgate.net This technique would provide accurate bond lengths, bond angles, and torsion angles, offering a definitive picture of the molecule's conformation in the crystalline state. frontiersin.org

The resulting crystal structure would reveal:

The conformation of the homoserine backbone.

The rotational angle of the fluorophenyl group relative to the rest of the molecule.

The network of intermolecular interactions, such as hydrogen bonds involving the amino, carboxyl, and hydroxyl groups, as well as potential interactions involving the fluorine atom.

This solid-state structure would serve as a crucial reference point for comparison with the solution-state conformations inferred from spectroscopic data and for validating computational models.

Co-crystallization with Macromolecular Targets

To understand how this compound interacts with biological macromolecules (e.g., enzymes or receptors), co-crystallization studies would be essential. plos.orgnih.gov This involves forming a crystal of the target macromolecule in complex with the ligand. The structure of this complex, determined by X-ray diffraction, would reveal the specific binding mode of this compound in the active site.

Key information that would be obtained from a co-crystal structure includes:

The precise orientation of the ligand within the binding pocket.

The specific hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the complex.

Any conformational changes in the macromolecule that are induced by ligand binding. plos.org

Such studies are fundamental in structure-based drug design and in understanding the molecular basis of biological activity. The success of co-crystallization can depend on various factors, including the solubility of the ligand and its affinity for the target protein. researchgate.net

Derivatization and Analogue Development of O 3 Fluorophenyl Homoserine

Peptide and Protein Incorporation of o-(3-Fluorophenyl)homoserine and Its Derivatives

Solid-Phase Peptide Synthesis Utilizing this compound

There is a lack of specific published protocols or research findings that detail the process of incorporating this compound into peptide chains using solid-phase peptide synthesis (SPPS). SPPS is a cornerstone of peptide chemistry, allowing for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. This method is highly adaptable for the inclusion of unnatural amino acids, such as those with fluorinated moieties, which can confer unique biochemical and physical properties to the resulting peptide.

In a typical SPPS cycle involving a novel amino acid like this compound, researchers would first need to synthesize or procure the Fmoc-protected derivative of the amino acid. This derivative would then be activated and coupled to the N-terminus of the resin-bound peptide. The efficiency of this coupling step, potential side reactions, and the stability of the fluorinated group to the repeated cycles of deprotection and coupling would be critical parameters to investigate. However, specific data, such as coupling yields, optimal reaction conditions, and the impact of the fluorophenyl group on peptide aggregation or synthesis efficiency, are not available in the current body of scientific literature.

Chemo-Enzymatic Ligation Strategies

Similarly, information regarding the use of this compound in chemo-enzymatic ligation strategies is not present in the public domain. Chemo-enzymatic ligation combines the precision of enzymatic reactions with the flexibility of chemical synthesis to assemble large peptides and proteins. These strategies often involve the enzymatic ligation of a peptide fragment containing an unnatural amino acid to another peptide or protein.

For this compound to be utilized in such a strategy, it would typically need to be incorporated into a peptide fragment, often via SPPS first. Subsequently, an enzyme, such as a sortase or butelase, would be used to ligate this fragment to another peptide. The compatibility of the fluorinated amino acid with the specific enzyme's recognition site and catalytic activity would be a key area of investigation. Research would need to determine if the steric bulk or electronic properties of the 3-fluorophenyl group interfere with the enzymatic ligation process. Currently, there are no published studies that provide this information for this compound.

Applications of O 3 Fluorophenyl Homoserine As Molecular Probes and Reagents in Chemical Biology

Probe for Investigating Protein-Protein Interactions

No information available.

Reporter Molecule for Biosynthetic Pathway Tracing

No information available.

Building Block for Novel Bioconjugates

No information available.

Tool for Mechanistic Enzymology

No information available.

Development of Advanced Chemical Tools for Cellular Signaling Pathway Elucidation

No information available.

While the broader classes of compounds to which o-(3-Fluorophenyl)homoserine belongs—fluorinated amino acids and homoserine derivatives—are utilized in the fields mentioned, no studies specifically name or characterize the applications of the o-(3-Fluorophenyl) isomer. Therefore, in adherence to the strict focus on this specific compound, no further information can be provided.

Future Research Directions and Unexplored Avenues for O 3 Fluorophenyl Homoserine

Exploration of Novel Biocatalytic Routes for o-(3-Fluorophenyl)homoserine Synthesis

The efficient and stereoselective synthesis of this compound is paramount for its widespread application. While traditional chemical synthesis routes exist, biocatalysis offers a more sustainable and environmentally benign alternative. Future research should focus on developing novel enzymatic pathways for its production. Nature utilizes enzymes to synthesize amino acids with high precision, and these natural systems can be engineered for the production of non-canonical variants. nih.gov

Key research avenues include:

Directed Evolution of Existing Enzymes: Enzymes involved in the natural biosynthesis of homoserine and related amino acids, such as aspartate kinase, aspartate-semialdehyde dehydrogenase, and homoserine dehydrogenase, are prime candidates for protein engineering. Directed evolution techniques can be employed to alter their substrate specificity, enabling them to recognize and process fluorinated precursors. For instance, the evolution of tryptophan synthase has been successful in producing fluorinated tryptophan analogs. nih.gov

Discovery of Novel Biocatalysts: Mining microbial genomes for novel enzymes with promiscuous activities towards fluorinated substrates could yield catalysts capable of producing this compound. Enzymes like aminotransferases and lyases are particularly versatile and have been used to create a variety of chiral amines and amino acids. nih.gov

Development of Multi-Enzyme Cascades: One-pot cascade reactions that utilize several enzymes can improve efficiency and reduce the need for intermediate purification steps. mdpi.com A potential cascade for this compound could involve a series of enzymes that convert a simple fluorinated starting material into the final product with high yield and stereopurity.

| Potential Enzyme Class | Catalytic Function | Relevance to Synthesis |

| Homoserine Dehydrogenase | Reduction of aspartate-β-semialdehyde | Engineering to accept fluorinated analogs for direct synthesis. |

| Aminotransferases | Transfer of an amino group to a keto-acid | Synthesis from a corresponding fluorinated α-keto acid precursor. |

| Lyases | C-C, C-S, and C-N bond formation | Could be engineered to construct the fluorinated side chain. nih.gov |

| Tryptophan Synthase β-subunit (TrpB) | Synthesis of tryptophan analogs | Can be engineered for the synthesis of various ncAAs from serine and nucleophiles. researchgate.net |

Integration of this compound into Artificial Protein Systems

The site-specific incorporation of non-canonical amino acids (ncAAs) into proteins, a technique known as genetic code expansion (GCE), has revolutionized protein engineering. nih.gov Integrating this compound into peptides and proteins could imbue them with novel properties. Fluorine's unique characteristics can enhance protein stability, modulate binding interactions, and serve as a sensitive probe for biophysical studies. nih.govnih.gov

Future research should be directed towards:

Developing an Orthogonal Translation System: The core of GCE is an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA, which function independently of the host's translational machinery. nih.govaddgene.org A key goal is to evolve a specific aaRS/tRNA pair that uniquely recognizes this compound and directs its incorporation in response to a reassigned codon, such as the UAG amber stop codon. nih.govresearchgate.net

Engineering Proteins with Enhanced Properties: The incorporation of fluorinated amino acids can significantly improve the thermal stability and metabolic resistance of therapeutic proteins and peptides. rsc.orgresearchgate.net Research should explore how the introduction of this compound affects the folding, stability, and biological activity of various protein scaffolds.

Advanced Mechanistic Characterization of this compound Interactions with Specific Enzymes

Fluorinated amino acids have proven to be effective mechanism-based enzyme inhibitors. nih.gov The strong electron-withdrawing nature of fluorine can alter the chemical properties of the amino acid, turning it into a "suicide substrate" that irreversibly inactivates a target enzyme. nih.gov This makes this compound a promising candidate for the development of highly specific enzyme inhibitors.

Unexplored avenues include:

Identification of Enzyme Targets: A systematic screening approach is needed to identify enzymes that are potently inhibited by this compound or its metabolites. Pyridoxal phosphate (B84403) (PLP)-dependent enzymes, which are involved in amino acid metabolism, are particularly promising targets for fluorinated amino acid inhibitors. nih.gov

Detailed Kinetic and Structural Analysis: Once a target is identified, advanced techniques are required to elucidate the precise mechanism of inhibition. This includes steady-state and pre-steady-state kinetics to understand the binding and inactivation steps. rroij.com

High-Resolution Structural Studies: X-ray crystallography or cryo-electron microscopy can provide atomic-level snapshots of the inhibitor covalently bound within the enzyme's active site. nih.gov This structural information is invaluable for understanding the inhibition mechanism and for designing next-generation inhibitors with improved potency and selectivity.

| Technique | Information Gained | Research Goal |

| ¹⁹F NMR Spectroscopy | Real-time monitoring of the inhibitor's fate in the active site. nih.gov | To track the chemical transformations leading to enzyme inactivation. |

| X-ray Crystallography | High-resolution 3D structure of the enzyme-inhibitor complex. nih.gov | To visualize the covalent adduct and key active site interactions. |

| Mass Spectrometry | Identification of the modified amino acid residue in the enzyme. | To confirm the site of covalent attachment of the inhibitor. |

| Cryoenzymology | Trapping and characterizing reaction intermediates at low temperatures. nih.gov | To observe the formation of transient species along the inactivation pathway. |

Predictive Modeling for the Design of this compound-Based Chemical Tools

Computational and predictive modeling are becoming indispensable in modern drug discovery and chemical biology. nih.gov These tools can accelerate the design and optimization of molecules for specific biological purposes, reducing the time and cost of experimental screening. frontiersin.orgnih.gov

Future research in this area should focus on:

Parameterization for Molecular Dynamics: Developing accurate force field parameters for this compound is a crucial first step. These parameters will enable its use in molecular dynamics simulations to predict how its incorporation affects protein structure, dynamics, and interactions.

In Silico Screening and Design: Computational platforms like Rosetta can be used to model the incorporation of ncAAs into proteins and predict their effects on binding affinity and stability. meilerlab.org A virtual screening approach could be used to identify optimal positions for incorporating this compound into a protein to enhance its interaction with a target. Recently, virtual screeners have been developed to assess the potential for a given ncAA to be recognized by an aaRS, which could guide the engineering process. acs.org

Machine Learning for Property Prediction: Machine learning models, trained on datasets of chemical structures and their properties, can predict the bioactivity or other characteristics of novel compounds. nih.govnih.gov Such models could be developed to predict the enzymatic targets of this compound or to design derivatives with improved pharmacological profiles.

Investigation of this compound in Emerging Biological Systems (e.g., synthetic biology constructs)

Synthetic biology aims to design and construct new biological parts, devices, and systems with novel functions. springernature.comspringernature.com Non-canonical amino acids like this compound represent a powerful addition to the synthetic biologist's toolkit, enabling the creation of organisms and pathways with new-to-nature chemistries.

Future directions include:

Engineered Metabolic Pathways for In Vivo Production: A significant goal is to engineer microorganisms, such as E. coli or yeast, to produce this compound de novo from simple feedstocks. This involves designing and implementing a synthetic metabolic pathway composed of enzymes sourced from various organisms or engineered in the lab. mdpi.comfrontiersin.org

Use in Synthetic Genetic Circuits: Proteins are key components of synthetic genetic circuits that control cellular behavior. Incorporating this compound could be used to create protein switches that are responsive to specific chemical signals or to build proteins with enhanced stability for more robust circuit performance.

Creation of Bio-orthogonal Systems: The unique chemistry of this compound can be exploited to create bio-orthogonal systems, where its metabolism and incorporation are completely independent of the host cell's native processes. This could involve engineering cells that use this compound as an essential nutrient, creating a synthetic auxotroph that can be controlled by the external supply of this ncAA.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.